2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline-dione family, characterized by a fused pyrimidine-quinoline core with two ketone groups at positions 4 and 4. Key structural features include:
- 4-Nitrophenyl substituent at position 5, introducing strong electron-withdrawing effects that may enhance intermolecular interactions or modulate electronic properties.
Synthetic routes for analogous compounds typically involve nucleophilic substitution reactions between pyrimido[4,5-b]quinoline precursors and amines or thiols in polar solvents like DMF or DMF-H₂O mixtures .
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c29-18-8-4-7-17-20(18)19(15-9-11-16(12-10-15)28(31)32)21-22(25-17)26-24(27-23(21)30)33-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHGJKTYHRMCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. This step requires the use of benzylthiol and a suitable leaving group on the pyrimidoquinoline core. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through an electrophilic aromatic substitution reaction. This step involves the use of nitrobenzene and a suitable catalyst, such as aluminum chloride or iron(III) chloride, to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, bases (e.g., sodium hydride, potassium carbonate), acids (e.g., hydrochloric acid), and various solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimido[4,5-b]Quinoline-Dione Derivatives
Key Observations :
- Electron Effects: The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., ethoxy in ) or weakly deactivating groups (e.g., chloro in CM820962).
- Steric Effects: The benzylsulfanyl group at position 2 is bulkier than alkylamino or hydroxyethylamino groups in analogs like 3i or 3j , which may influence molecular docking or pharmacokinetic properties.
Key Observations :
Biological Activity
The compound 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a member of the pyrimidoquinoline family and has garnered interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidoquinoline core followed by the introduction of the benzylsulfanyl and nitrophenyl groups. The synthetic pathways often utilize starting materials such as quinoline derivatives and sulfur-containing reagents.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from pyrimidoquinoline frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is particularly noted for enhancing antibacterial potency.
- Antifungal Activity : In vitro assays have indicated that these compounds can inhibit the growth of various fungal strains, suggesting their potential as antifungal agents.
Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity can be quantitatively assessed using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
Cytotoxicity
Cytotoxicity studies using brine shrimp lethality assays have shown that certain derivatives can exhibit potent cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in substituents significantly impact cytotoxic potency.
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various pyrimidoquinoline derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups (e.g., nitro groups) exhibited enhanced antibacterial activity compared to their analogs without such substituents.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H... | 32 | Moderate |
| Control (Ampicillin) | 16 | High |
Study 2: Antioxidant Efficacy
In a comparative study assessing the antioxidant potential of various synthesized compounds:
- The compound exhibited an IC50 value of 45 µM in DPPH scavenging assays.
- It was compared with standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 2-(benzylsulfanyl)-5-(4-nitrophenyl)-3H... | 45 | Higher than ascorbic acid (50 µM) |
The biological activity of this compound is hypothesized to arise from its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitrophenyl group likely plays a critical role in facilitating these interactions through hydrogen bonding and π-π stacking interactions.
Q & A
Q. What are the optimized synthetic routes for 2-(benzylsulfanyl)-5-(4-nitrophenyl)-pyrimido[4,5-b]quinoline-4,6-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, and barbituric acid derivatives. Key protocols include:
- L-Proline Catalysis : In aqueous medium, L-proline facilitates regioselective synthesis of pyrimidoquinoline-diones via a three-component reaction (aniline, aldehyde, barbituric acid). Yields >80% are achievable with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) due to enhanced electrophilicity .
- Tungstophosphoric Acid (HPW) Catalysis : A four-component reaction (aldehyde, amine, dimedone, barbituric acid) under reflux in ethanol yields tetracyclic derivatives. HPW improves cyclization efficiency, with yields ranging from 75–92% depending on substituent steric effects .
- Solvent Effects : Dimethylformamide (DMF) promotes nucleophilic substitution at the C2 position of pyrimidoquinoline precursors, but high temperatures (>100°C) may degrade nitroaryl groups. Lower yields (65–84%) are reported for bulkier amines (e.g., cyclohexylamine) due to steric hindrance .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. Discrepancies in peak positions may indicate tautomeric forms (e.g., enol-keto equilibrium) .
- NMR Analysis : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons from the benzylsulfanyl and tetrahydropyrimidine moieties. ¹³C NMR identifies quaternary carbons (e.g., C4 and C6 dione carbons at ~160–170 ppm) .
- Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N percentages to theoretical values (e.g., C: ~64%, H: ~5%, N: ~12% for a typical derivative) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on biological activity or corrosion inhibition?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Study adsorption behavior on metal surfaces (e.g., mild steel in HCl) to explain variations in corrosion inhibition efficiency (e.g., APQD-4’s 98% efficiency vs. APQD-1’s 75%). Simulate binding energies and orientation of nitroaryl groups relative to the metal surface .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antitumor activity. For example, electron-withdrawing nitro groups may enhance DNA intercalation by lowering LUMO energy .
- Docking Studies : Map interactions with biological targets (e.g., topoisomerase II) to rationalize discrepancies in IC₅₀ values across cell lines. Use AutoDock Vina with flexible ligand docking to account for conformational changes .
Q. What strategies address low regioselectivity in multicomponent syntheses of pyrimidoquinoline-diones?
Methodological Answer:
- Catalyst Screening : Compare L-proline (aqueous medium, 80% regioselectivity) with Fe(DS)₃ (sonication, 90% selectivity). Proline’s zwitterionic nature stabilizes intermediates, while Fe³⁺ Lewis acidity accelerates cyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor C2-substitution, whereas water enhances cyclocondensation via hydrophobic packing .
- Substituent Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) improve regioselectivity by directing nucleophilic attack to the C5 position .
Q. How can researchers integrate environmental fate studies into the development of pyrimidoquinoline derivatives?
Methodological Answer:
- Environmental-Chemical Profiling : Determine logP values to assess hydrophobicity and bioaccumulation potential. Derivatives with nitro groups (logP >3) may persist in lipid-rich environments, requiring ecotoxicity assays (e.g., Daphnia magna LC₅₀) .
- Degradation Pathways : Use HPLC-MS to identify photolytic or hydrolytic degradation products. Nitro-reduction to amino derivatives under anaerobic conditions is a likely pathway .
- Adsorption Studies : Conduct batch experiments with soil/sediment to model partition coefficients (Kd). High Kd values (>100 L/kg) suggest strong sorption, mitigating groundwater contamination risks .
Q. What experimental designs reconcile conflicting data on antitumor activity across in vitro and in vivo models?
Methodological Answer:
- Dose-Response Optimization : Use factorial designs to test combinations of compound concentration (e.g., 1–50 µM) and exposure time (24–72 hrs). Nonlinear regression (e.g., Hill equation) identifies IC₅₀ shifts due to metabolic inactivation in vivo .
- Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and tissue distribution in murine models. Poor bioavailability (e.g., t₁/₂ <2 hrs) may explain reduced efficacy despite high in vitro potency .
- Cohort Stratification : In xenograft studies, stratify animals by tumor volume homogeneity (CV <15%) to minimize inter-subject variability .
Q. How do structural modifications at the C2 and C5 positions influence dual applications (e.g., antitumor and corrosion inhibition)?
Methodological Answer:
- C2-Substituent Effects : Benzylsulfanyl groups enhance corrosion inhibition via sulfur-metal bonding but may reduce antitumor activity due to steric hindrance. Replace with smaller groups (e.g., methylthio) to balance both properties .
- C5-Aryl Optimization : Nitrophenyl groups improve corrosion inhibition (via electron withdrawal) but introduce cytotoxicity. Hybrid derivatives (e.g., 4-aminophenyl at C5) retain inhibition efficiency while lowering toxicity .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like molar refractivity and polar surface area to predict multi-functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
